molecular formula C22H34O2 B140444 (2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal CAS No. 53906-49-3

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal

Cat. No. B140444
CAS RN: 53906-49-3
M. Wt: 330.5 g/mol
InChI Key: QEEYPCYYWYQYCL-NBOCEFNVSA-N
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Description

The compound is a complex organic molecule that is structurally related to steroids, featuring a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon. This core structure is known to be associated with carcinogenic properties when certain functional groups are present, such as a methyl group at the 11-position and a keto group at the 17-position . The compound also contains multiple chiral centers, which suggests that its synthesis and analysis would require careful consideration of stereochemistry.

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrene derivatives has been explored in various studies. For instance, the synthesis of diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones and related compounds has been achieved through a cascade sequence of reactions starting from propargylic diols, leading to complex polycyclic structures . Similarly, the Stobbe condensation has been utilized to synthesize 17-ketones from naphthalenes or tetralones, which are structurally related to the compound of interest . Moreover, the synthesis of trans-3,4-dihydrodiol metabolites of steroid-related carcinogens with a 17-carbonyl function has been reported, which is relevant to the hydroxyl and carbonyl functionalities present in the compound .

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by the presence of multiple rings and functional groups that influence their reactivity and biological activity. The presence of a hydroxyl group, as seen in the compound of interest, can lead to the formation of monohydroxy metabolites, which have been identified in studies involving rat liver preparations . The spatial configuration of substituents on the cyclopenta[a]phenanthrene core is crucial for determining the metabolic pathways and potential genotoxic intermediates .

Chemical Reactions Analysis

Cyclopenta[a]phenanthrene derivatives undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. For example, air oxidation of dichloride derivatives can produce diketones , while photochemical reactions can lead to rearrangements and the formation of carbene intermediates . The mutagenicity of chemically synthesized metabolites of cyclopenta[a]phenanthrene derivatives has been studied, revealing that hydrocarbons and their diols require activation to express their mutagenic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[a]phenanthrene derivatives are influenced by their molecular structure. The active methylene group in 4H-cyclopenta[def]phenanthrene, for example, contributes to its reactivity and has implications for environmental chemistry due to the mutagenic activity of some derivatives . The synthesis and reactivity of these compounds are often studied in the context of their occurrence, bioactivity, and potential as environmental contaminants.

Scientific Research Applications

Cyclopenta[c]phenanthrenes: Chemistry and Biological Activity

Cyclopenta[c]phenanthrenes (CP[c]Phs) are a focus of research due to their environmental occurrence and potential biological impacts. Studies have investigated their chemical synthesis, environmental detection, and biological activity, especially concerning their effects on fish and potential as environmental hazards. Notably, CP[c]Ph compounds have shown varied biological activities, including the induction of CYP1A gene expression in rainbow trout, clastogenic changes, and potential tumor suppressor repression, without showing endocrine disrupting potential. Their mutagenic and genotoxic properties have also been studied, underscoring their relevance in environmental risk assessment (Brzuzan et al., 2013).

Vanadate Complexes of Hydroxy-pyridinones

Research into vanadate complexes with hydroxy-pyridinones, including studies on their speciation, structure, and redox properties, highlights the interest in the interactions between metal ions and organic compounds with hydroxy functionalities. These studies provide insights into the chemical behavior of these complexes, their stability, and their potential applications in medicinal chemistry (Jakusch et al., 2014).

Phenanthrenes: Plant Secondary Metabolites

Phenanthrenes, structurally related to the compound , have been widely studied for their natural occurrence and pharmacological activities. Research has focused on their isolation, structural elucidation, and evaluation of biological activities, indicating their potential as chemotaxonomic markers and their roles in medicinal applications. The wide array of biological activities associated with phenanthrenes underscores the chemical diversity and potential utility of these compounds (Tóth et al., 2017).

Applications and Bioactivity of Hydroxy Acids

The study of hydroxy acids (HAs) in cosmetic and therapeutic formulations reflects the broader interest in compounds with hydroxy functionalities. HAs have been analyzed for their skin-beneficial effects, mechanisms of action, and photoactivity, illustrating the importance of chemical functionality in bioactive compounds. These findings may provide a contextual backdrop for understanding the applications and bioactivity of complex molecules like "(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal" (Kornhauser et al., 2010).

properties

IUPAC Name

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h4,13-14,16-20,24H,5-12H2,1-3H3/t14-,16+,17+,18-,19+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEYPCYYWYQYCL-NBOCEFNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574467
Record name 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal

CAS RN

53906-49-3
Record name 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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